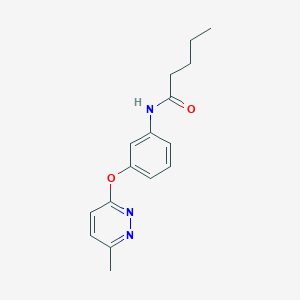

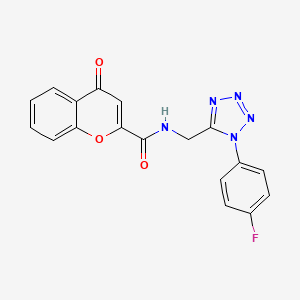

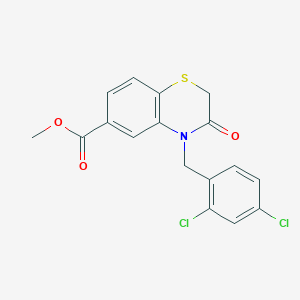

Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate” is a quinoline derivative . Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .

Synthesis Analysis

Quinoline derivatives can be synthesized using various methods. Some of these methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) . A highly efficient, cost-effective and environmentally benign protocol for the synthesis of quinoline derivatives has been disclosed by Vu and co-workers .Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Scientific Research Applications

Antimicrobial Agents

Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate has shown potential as an antimicrobial agent. Quinoline derivatives are known for their broad-spectrum antimicrobial properties, which include activity against bacteria, fungi, and viruses. This compound can be used in developing new antibiotics to combat resistant strains of microorganisms .

Anticancer Research

Quinoline derivatives, including Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate, are being explored for their anticancer properties. These compounds can inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms. They are particularly promising in the treatment of cancers that are resistant to conventional therapies .

Fluorescent Probes

In biochemical research, Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate can be used as a fluorescent probe. Quinoline derivatives are known for their strong fluorescence, which makes them useful in imaging and tracking biological processes at the cellular level. This application is crucial for studying cell biology and disease mechanisms .

Catalysis in Organic Synthesis

This compound can serve as a catalyst in various organic synthesis reactions. Quinoline derivatives are often used in catalytic processes due to their ability to stabilize transition states and facilitate chemical transformations. This application is vital for developing new synthetic pathways and improving the efficiency of chemical reactions .

Photodynamic Therapy

Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate is being investigated for use in photodynamic therapy (PDT). PDT is a treatment that uses light-activated compounds to produce reactive oxygen species that can kill cancer cells or pathogens. Quinoline derivatives are suitable for this application due to their photophysical properties .

Anti-inflammatory Agents

Research has shown that quinoline derivatives can act as anti-inflammatory agents. Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate may inhibit the production of pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

These applications highlight the versatility and potential of Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!

Recent advances in the synthesis of quinolines: a review Selection of boron reagents for Suzuki–Miyaura coupling Synthesis of Quinolines and Their Characterization by 2-D NMR

properties

IUPAC Name |

methyl 4-anilino-6-ethoxyquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-3-24-14-9-10-16-15(11-14)17(12-18(21-16)19(22)23-2)20-13-7-5-4-6-8-13/h4-12H,3H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAHWFPSXXPRJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC=CC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2718493.png)

![2-Chloro-N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]propanamide](/img/structure/B2718494.png)

![2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2718500.png)